molecular formula C14H19N5O3S B11083386 N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide

N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11083386
M. Wt: 337.40 g/mol
InChI Key: PMMSWOWUCUHILD-UHFFFAOYSA-N
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Description

N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide is a compound that belongs to the class of triazine derivatives Triazine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 5-allyl-1,3,5-triazinane-2,4,6-trione with phenyl isocyanate and hexamethylene diisocyanate. The reaction conditions include the use of solvents such as dioxane and water, and bases like sodium carbonate. The reaction is carried out at elevated temperatures, typically between 70-80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
  • 2-(3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl ureas and carbamates
  • 2,4,6-trialkoxy-1,3,5-triazines

Uniqueness

N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide is unique due to its specific structure, which includes an allyl group and a sulfonylphenylacetamide moietyCompared to similar compounds, it may exhibit enhanced biological activity or improved properties as a polymer modifier .

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

N-[4-[(3-prop-2-enyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H19N5O3S/c1-3-8-19-9-15-14(16-10-19)18-23(21,22)13-6-4-12(5-7-13)17-11(2)20/h3-7H,1,8-10H2,2H3,(H,17,20)(H2,15,16,18)

InChI Key

PMMSWOWUCUHILD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC=C

Origin of Product

United States

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